molecular formula C22H22N2O3S2 B296252 2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide

2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide

Cat. No. B296252
M. Wt: 426.6 g/mol
InChI Key: JRGFFCDWDIVQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide, also known as MAFP, is a chemical compound that has been widely studied for its potential therapeutic applications. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which have been shown to have a wide range of physiological effects.

Mechanism of Action

2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are signaling molecules that play a role in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide are largely mediated by its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids have been shown to have a wide range of effects on the body, including reducing pain and inflammation, regulating appetite and metabolism, and modulating mood and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide in lab experiments is its potency and selectivity as a FAAH inhibitor. This allows researchers to study the effects of endocannabinoids in a more targeted and specific way. However, one limitation of using 2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide is its potential for off-target effects, as it may also inhibit other enzymes or signaling pathways in the body.

Future Directions

There are many potential future directions for research on 2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide and its therapeutic applications. One area of interest is the use of 2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide and its potential for clinical use.

Synthesis Methods

2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2-phenylthiophenyl)acetamide with 2-methylsulfonylaniline in the presence of a base. The resulting compound can then be reacted with phenylboronic acid in the presence of a palladium catalyst to yield 2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide.

Scientific Research Applications

2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurological disorders. In preclinical studies, 2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to be effective in reducing pain and inflammation, as well as improving cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

2-(2-methyl-N-methylsulfonylanilino)-N-(2-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C22H22N2O3S2/c1-17-10-6-8-14-20(17)24(29(2,26)27)16-22(25)23-19-13-7-9-15-21(19)28-18-11-4-3-5-12-18/h3-15H,16H2,1-2H3,(H,23,25)

InChI Key

JRGFFCDWDIVQGO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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